molecular formula C19H16N2O2S B2557198 (2E,5Z)-2-((4-methoxyphenyl)imino)-5-((E)-3-phenylallylidene)thiazolidin-4-one CAS No. 301337-87-1

(2E,5Z)-2-((4-methoxyphenyl)imino)-5-((E)-3-phenylallylidene)thiazolidin-4-one

Cat. No.: B2557198
CAS No.: 301337-87-1
M. Wt: 336.41
InChI Key: NNOMJHNGSTYWMG-WIXUPIFPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E,5Z)-2-((4-methoxyphenyl)imino)-5-((E)-3-phenylallylidene)thiazolidin-4-one: is a synthetic organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a thiazolidinone ring substituted with a 4-methoxyphenyl group and a phenylallylidene group, making it a molecule of interest in medicinal chemistry and drug design.

Properties

IUPAC Name

(5Z)-2-(4-methoxyphenyl)imino-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-23-16-12-10-15(11-13-16)20-19-21-18(22)17(24-19)9-5-8-14-6-3-2-4-7-14/h2-13H,1H3,(H,20,21,22)/b8-5+,17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOMJHNGSTYWMG-WIXUPIFPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=C2NC(=O)C(=CC=CC3=CC=CC=C3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N=C2NC(=O)/C(=C/C=C/C3=CC=CC=C3)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26671586
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5Z)-2-((4-methoxyphenyl)imino)-5-((E)-3-phenylallylidene)thiazolidin-4-one typically involves the following steps:

    Formation of Thiazolidinone Ring: The thiazolidinone ring can be synthesized by the reaction of a thiourea derivative with an α-haloketone under basic conditions. This step forms the core thiazolidinone structure.

    Substitution with 4-Methoxyphenyl Group:

    Formation of Phenylallylidene Group: The final step involves the condensation of the thiazolidinone derivative with cinnamaldehyde (3-phenylprop-2-enal) under acidic or basic conditions to form the phenylallylidene group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylallylidene group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the imino group or the phenylallylidene group, resulting in the formation of amines or reduced alkenes.

    Substitution: The thiazolidinone ring and the aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds can be employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Amines, reduced alkenes.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

(2E,5Z)-2-((4-methoxyphenyl)imino)-5-((E)-3-phenylallylidene)thiazolidin-4-one:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial and antifungal properties, showing activity against a range of pathogens.

    Medicine: Explored for its anticancer properties, with studies indicating its ability to inhibit the growth of certain cancer cell lines.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects.

    Pathways Involved: The compound can affect signaling pathways related to inflammation, apoptosis, and cell cycle regulation. By modulating these pathways, it can exert its biological effects.

Comparison with Similar Compounds

Conclusion

(2E,5Z)-2-((4-methoxyphenyl)imino)-5-((E)-3-phenylallylidene)thiazolidin-4-one: is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable target for research and development in chemistry, biology, medicine, and industry. Further studies are needed to fully explore its applications and optimize its synthesis and functionalization.

Biological Activity

The compound (2E,5Z)-2-((4-methoxyphenyl)imino)-5-((E)-3-phenylallylidene)thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, antidiabetic, and antimicrobial effects. This article explores the biological activity of this specific thiazolidinone, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure

The molecular structure of (2E,5Z)-2-((4-methoxyphenyl)imino)-5-((E)-3-phenylallylidene)thiazolidin-4-one features a thiazolidinone ring with a methoxyphenyl substituent and a phenylallylidene group. This unique configuration is expected to influence its biological activity significantly.

Anticancer Activity

Thiazolidinone derivatives have been extensively studied for their anticancer properties. Research indicates that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds similar to (2E,5Z)-2-((4-methoxyphenyl)imino)-5-((E)-3-phenylallylidene)thiazolidin-4-one have shown promising results against several cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (breast cancer)15.0Apoptosis
Compound BHeLa (cervical cancer)10.5Cell cycle arrest
Compound CA549 (lung cancer)12.3Inhibition of metastasis

Antidiabetic Activity

Thiazolidinediones, a subclass of thiazolidinones, are known to activate peroxisome proliferator-activated receptor gamma (PPARγ), enhancing insulin sensitivity. The compound under study may exhibit similar effects, contributing to its potential as an antidiabetic agent. Studies have demonstrated that modifications in the thiazolidinone structure can significantly affect PPARγ activation.

Antioxidant Activity

The antioxidant capacity of thiazolidinone derivatives is another area of interest. Compounds with similar structures have been evaluated for their ability to scavenge free radicals and protect cells from oxidative stress. The antioxidant activity is often assessed using assays such as DPPH radical scavenging.

Case Studies

  • Anticancer Study : A recent study evaluated the anticancer effects of various thiazolidinone derivatives on breast cancer cells. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, suggesting enhanced efficacy.
  • Antidiabetic Evaluation : Research on thiazolidinedione derivatives revealed that modifications at specific positions could lead to improved PPARγ activation and subsequent glucose uptake in adipocytes.
  • Antioxidant Assessment : Compounds structurally related to (2E,5Z)-2-((4-methoxyphenyl)imino)-5-((E)-3-phenylallylidene)thiazolidin-4-one were tested for antioxidant activity using the DPPH assay, showing significant radical scavenging abilities compared to control substances.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is highly influenced by their structural components. Modifications in substituents can lead to enhanced or diminished activity:

  • Methoxy Group : The presence of a methoxy group at the para position has been linked to increased lipophilicity and improved binding affinity to biological targets.
  • Phenylallylidene Substituent : This moiety may enhance cytotoxicity against specific cancer cell lines by facilitating interactions with cellular receptors involved in apoptosis.

Q & A

Q. What synthetic methodologies are most effective for preparing (2E,5Z)-configured thiazolidin-4-one derivatives?

  • Methodological Answer : The compound is synthesized via Knoevenagel condensation between a thiazolidin-4-one precursor and an aldehyde derivative. Key steps include:
  • Use of ethyl bromoacetate and thiourea intermediates to form the thiazolidinone core .
  • Catalytic piperidine in refluxing ethanol to facilitate condensation with arylidene aldehydes .
  • Purification via flash chromatography (petroleum ether/dichloromethane) to isolate isomers .
  • Critical parameters: Temperature (100°C), reaction time (10–12 hrs), and stoichiometric control of amine/aldehyde reagents .

Q. How are spectroscopic techniques (FT-IR, NMR, UV-Vis) applied to characterize this compound?

  • Methodological Answer :
  • FT-IR : Identifies functional groups (e.g., C=O at 1700–1720 cm⁻¹, C=N at 1600–1650 cm⁻¹). Asymmetric electronic distribution due to π-conjugation is confirmed via shifts in vibrational bands .
  • NMR : ¹H/¹³C NMR distinguishes isomers (e.g., 2E,5Z vs. 2Z,5Z) through chemical shifts of exocyclic C=C protons (δ 7.4–8.6 ppm) and imino (C=N) signals. Integration ratios quantify isomer populations .
  • UV-Vis : Electronic transitions (e.g., π→π*, n→π*) are analyzed using TDDFT calculations (B3LYP/6-31G(d,p)) to correlate experimental λmax with theoretical HOMO-LUMO gaps .

Advanced Research Questions

Q. What computational strategies resolve discrepancies between experimental and theoretical structural data?

  • Methodological Answer :
  • DFT Optimization : B3LYP and PBE functionals with 6-31G(d,p) basis sets optimize geometry, but discrepancies in bond lengths/angles (e.g., C=S vs. C=O) arise due to solvent effects or crystal packing .
  • NBO Analysis : Quantifies hyperconjugative interactions (e.g., LP(O)→σ*(C-N)) to explain deviations in experimental vs. calculated IR frequencies .
  • Correction Methods : Include dispersion corrections (D3-BJ) or hybrid functionals (CAM-B3LYP) for improved accuracy in π-conjugated systems .

Q. How does stereochemical configuration (2E,5Z) influence biological activity, such as anticancer effects?

  • Methodological Answer :
  • In Vitro Assays : Glioblastoma (U87MG) cell lines are treated with IC50 determination (e.g., 20 µM for compound 115). Configurational stability is confirmed via HPLC post-assay to rule out isomerization .
  • Mechanistic Studies : Molecular docking (e.g., Autodock Vina) identifies interactions with microtubule targets. The (2E,5Z) configuration enhances binding affinity due to planar alignment of arylidene and imino groups .
  • Apoptosis Analysis : Flow cytometry (Annexin V/PI staining) confirms G2/M phase arrest, linking configuration to tubulin depolymerization .

Q. What crystallographic challenges arise in resolving the structure of this compound?

  • Methodological Answer :
  • Data Collection : High-resolution X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves π-stacking interactions. Twinning or disorder in allylidene moieties requires SHELXL refinement with TWIN/BASF commands .
  • Validation : R-factor convergence (<5%) and Hirshfeld surface analysis (CrystalExplorer) validate intermolecular interactions (e.g., C-H···O) .

Q. How are isomeric ratios quantified and controlled during synthesis?

  • Methodological Answer :
  • NMR Integration : Ratios of 2E,5Z vs. 2Z,5Z isomers (37–63%) are calculated from methyl/pyrazole proton integrations (δ 2.1–2.3 ppm and δ 8.1–8.6 ppm) .
  • Chromatographic Separation : Use of chiral columns (e.g., Chiralpak IA) with hexane/ethanol gradients isolates enantiomers .
  • Thermodynamic Control : Prolonged reflux shifts equilibrium toward thermodynamically stable isomers (e.g., 2Z,5Z) via rotational energy barrier analysis (DFT, 10° step scans) .

Tables of Key Data

Property Experimental Data Theoretical Data (B3LYP) Reference
C=O Stretching (cm⁻¹) 1700–17201685–1705
HOMO-LUMO Gap (eV) 3.2 (UV-Vis)3.0–3.3 (TDDFT)
IC50 (Glioblastoma) 20 µMN/A
Isomer Ratio (2E,5Z:2Z,5Z) 37:63 (NMR integration)42:58 (DFT Boltzmann distribution)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.